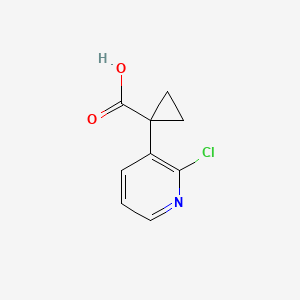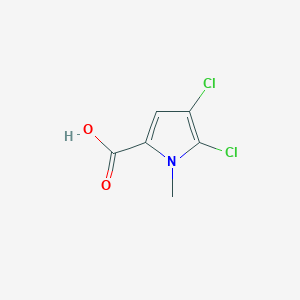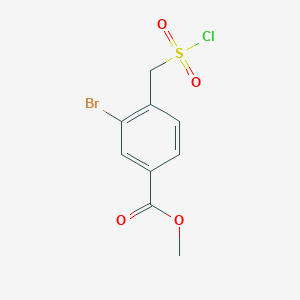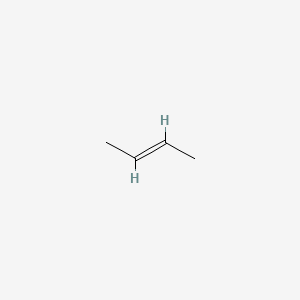
Indenolol
描述
Indenolol is a beta-adrenergic blocker primarily investigated for its potential in treating hypertension (high blood pressure)These compounds contain an indene moiety, which consists of a cyclopentadiene fused to a benzene ring .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Indenolol typically involves the reaction of indene with various reagents to introduce the necessary functional groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone to form the indole structure. This method is often followed by further functionalization to introduce the beta-adrenergic blocking moiety .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis followed by purification and crystallization processes to obtain the final product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to facilitate the reaction .
化学反应分析
Types of Reactions: Indenolol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes in this compound to alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
科学研究应用
Indenolol has been studied for various scientific research applications, including:
Chemistry: Used as a model compound in studying beta-adrenergic blockers and their interactions with receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its potential in treating cardiovascular diseases, particularly hypertension and arrhythmias.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
作用机制
Indenolol exerts its effects by antagonizing beta-adrenergic receptors, primarily beta-1 adrenergic receptors located in the heart. By blocking these receptors, this compound reduces the effects of epinephrine and norepinephrine, leading to a decrease in heart rate (negative chronotropic effect) and a reduction in the force of myocardial contraction (negative inotropic effect). This results in lowered blood pressure and reduced oxygen demand by the heart .
Additionally, this compound has a membrane-stabilizing effect, which helps in managing arrhythmias by stabilizing cell membranes and reducing excitability. It also affects the renal system by reducing the release of renin, thereby interfering with the renin-angiotensin-aldosterone system and contributing to its antihypertensive properties .
相似化合物的比较
Propranolol: Another beta-adrenergic blocker used for treating hypertension and arrhythmias.
Atenolol: A selective beta-1 adrenergic blocker with similar applications in cardiovascular diseases.
Metoprolol: A beta-1 selective adrenergic blocker used for hypertension and heart failure.
Uniqueness of Indenolol: this compound is unique due to its specific chemical structure, which includes a phenolic indenol moiety. This structure contributes to its distinct pharmacological properties, such as its membrane-stabilizing effect and its ability to reduce renin release. These features make this compound a valuable compound for research and potential therapeutic applications .
属性
IUPAC Name |
1-(1H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-4,6-8,11,13,16-17H,5,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGBPFMOOXKQRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=C1C=CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30190-87-5 (hydrochloride), 81789-85-7 (hydrochloride) | |
| Record name | Indenolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70866817 | |
| Record name | 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106656-86-4, 60607-68-3 | |
| Record name | 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106656-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Indenolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060607683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Hydroxy-3-isopropylaminopropoxy)indene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106656864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08952 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-(1H-Inden-4-yloxy)-3-[(1-methylethyl)amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70866817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indenolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.639 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)INDENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GU15N96I8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
147-148 | |
| Details | U.S. Patent 4,045,482. | |
| Record name | Indenolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08952 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Indenolol?
A1: this compound primarily exerts its effects by blocking beta-adrenergic receptors. While it exhibits non-selective antagonism for both beta-1 and beta-2 subtypes, it demonstrates a unique characteristic: partial agonism at vascular beta-2 adrenoceptors. [] This means that in addition to blocking the effects of adrenaline and noradrenaline, it can also weakly activate these receptors in blood vessels, potentially contributing to its vasodilatory effects. []
Q2: How does this compound’s partial beta-2 agonism influence its effects on blood pressure?
A2: The partial beta-2 agonism of this compound may contribute to a reduction in total peripheral resistance, alongside its primary effect of reducing cardiac output. This dual mechanism may explain its effectiveness as an antihypertensive agent. [, , ]
Q3: How does this compound compare to other beta-blockers in terms of its effects on the heart?
A3: Compared to other beta-blockers, this compound has been shown to have minimal negative inotropic effects, meaning it doesn't significantly weaken the heart's contractions. [] While it effectively reduces heart rate, studies suggest that it maintains or even slightly improves stroke volume and ejection fraction. [, ]
Q4: Does this compound affect the central nervous system (CNS)?
A4: While primarily known for its cardiovascular effects, this compound does exhibit some central nervous system (CNS) activity. Studies in animal models show that it can reduce spontaneous motor activity, potentiate pentobarbitone-induced hypnosis, and antagonize amphetamine-induced excitatory behavior, suggesting potential anxiolytic effects. [, ] Additionally, research indicates that it may influence yawning responses by interacting with central beta-adrenoceptors. []
Q5: Does this compound impact thyroid hormone levels?
A5: Interestingly, this compound has been observed to decrease serum levels of thyroid hormones T4 and T3 in hyperthyroid patients. This effect, attributed to its beta-2 adrenoceptor blocking properties, distinguishes it from metoprolol, which does not exhibit this effect. []
Q6: What is the molecular formula and weight of this compound?
A6: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. To obtain this information, you would need to consult additional resources like chemical databases or the drug's monograph.
Q7: Is there spectroscopic data available for this compound in these research papers?
A7: While the papers mention techniques like high-performance liquid chromatography (HPLC) [, , , , , , , ] and spectrofluorimetry [, ] for analyzing this compound, they don't provide detailed spectroscopic data. For such information, it would be necessary to refer to analytical chemistry literature focused on this compound characterization.
Q8: How is this compound absorbed and eliminated from the body?
A8: this compound exhibits first-order absorption and elimination kinetics. [] Following oral administration, its peak plasma levels are reached within 1.5 to 2 hours. It has a relatively short elimination half-life of approximately 4 hours. [] Importantly, it does not accumulate in the body after repeated administrations. []
Q9: Does the route of administration affect this compound’s bioavailability?
A9: While oral administration is common, research suggests that nasal administration of this compound achieves comparable bioavailability to intravenous administration in rat models. This indicates that the nasal route might be a viable alternative for this compound delivery. []
Q10: How does the co-administration of gastrointestinal drugs affect this compound’s bioavailability?
A10: Concomitant administration of drugs like sucralfate and kaolin-pectin can significantly reduce the extent of this compound absorption, although the rate of absorption remains unaffected. This interaction highlights the potential for clinically significant effects when this compound is taken alongside these gastrointestinal medications. [, , , ]
Q11: What are the primary clinical applications of this compound?
A11: this compound is primarily used as an antihypertensive agent for managing essential hypertension. [, , , ] It has demonstrated efficacy in lowering both systolic and diastolic blood pressure, both at rest and during exercise. [, ]
Q12: Has this compound shown efficacy in treating other conditions besides hypertension?
A12: Beyond hypertension, this compound has shown promise in treating essential tremor, a neurological disorder characterized by involuntary shaking. [] Its efficacy in this regard is attributed to its beta-blocking properties, particularly its membrane stabilizing activity. [] Additionally, some studies suggest its potential utility in managing hyperthyroidism due to its effects on thyroid hormone levels. []
Q13: Are there any specific drug delivery strategies being explored for this compound?
A13: The provided research articles do not delve into specific drug delivery strategies for this compound beyond the exploration of nasal administration as an alternative route. Further research is needed to explore targeted drug delivery approaches for enhancing its efficacy and safety profile.
Q14: What are some of the key analytical methods used in this compound research?
A14: Researchers utilize various analytical techniques to study this compound, including:
- High-Performance Liquid Chromatography (HPLC): This method is widely used for separating, identifying, and quantifying this compound in various matrices, including pharmaceutical formulations and biological samples. [, , , , , , , ]
- Spectrofluorimetry: This technique exploits this compound's fluorescent properties for sensitive and specific quantification, particularly in biological fluids. [, ]
- Echocardiography: This non-invasive imaging technique is employed to assess this compound's impact on cardiac function, including parameters like left ventricular dimensions, ejection fraction, and stroke volume. [, , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(Propan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3417396.png)

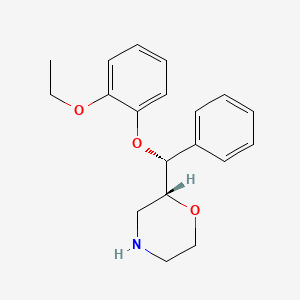

![2-chloro-N-[4-(4-methylpiperidin-1-yl)phenyl]acetamide hydrochloride](/img/structure/B3417436.png)

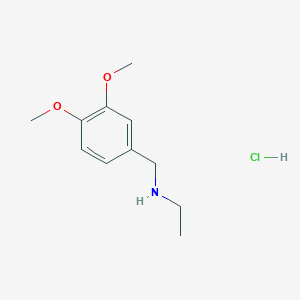
![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B3417450.png)

